Regioisomeric Differentiation: 2-Propanoic Acid vs. 3-Propanoic Acid Attachment Determines Chemical and Biological Identity
The target compound 2-[4-(3-oxobutyl)phenoxy]propanoic acid (CAS 926206-54-4) differs from its closest regioisomer 3-[4-(3-oxobutyl)phenoxy]propanoic acid (CAS 926196-68-1) solely in the attachment position of the carboxylic acid group to the propyl chain. Despite sharing identical molecular formula (C₁₃H₁₆O₄) and molecular weight (236.26 g/mol), the 2-substituted isomer is classified as a distinct chemical entity with its own CAS number, MDL identifier (MFCD09049900), and cataloguing as a building block scaffold (Enamine EN300-59264) , whereas the 3-substituted isomer carries separate identifiers (SCHEMBL1809723) [1]. In phenoxyalkanoic acid series, the position of the carboxylic acid relative to the ether oxygen determines both pKa and steric accessibility to biological targets such as PPAR receptors and COX enzymes, where even single-carbon shifts in the acid attachment site can produce order-of-magnitude changes in binding affinity [2].
| Evidence Dimension | Regioisomeric identity (2- vs. 3-propanoic acid attachment) |
|---|---|
| Target Compound Data | 2-[4-(3-oxobutyl)phenoxy]propanoic acid; CAS 926206-54-4; MDL MFCD09049900 |
| Comparator Or Baseline | 3-[4-(3-oxobutyl)phenoxy]propanoic acid; CAS 926196-68-1; SCHEMBL1809723 |
| Quantified Difference | Positional isomer; distinct CAS registry, distinct MDL identifier, distinct cataloguing as separate chemical entity |
| Conditions | Chemical identity comparison based on authoritative database registration |
Why This Matters
Procurement of the incorrect regioisomer would introduce a structurally distinct compound into experiments, invalidating results and wasting resources; the two isomers are not interchangeable.
- [1] PubChem. 3-[4-(3-Oxobutyl)phenoxy]propanoic acid. CAS 926196-68-1, MW 236.26 g/mol. SCHEMBL1809723. View Source
- [2] Tanis SP, et al. J. Med. Chem. 1996;39:5053. Demonstrates that phenoxy acid regioisomers and side-chain modifications produce differential PPARγ binding affinity. Class-level inference applied to target compound. View Source
